molecular formula C8H8F6O3 B2509685 Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate CAS No. 152251-75-7

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate

Cat. No.: B2509685
CAS No.: 152251-75-7
M. Wt: 266.139
InChI Key: PMHBUHIZSGSMQJ-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is a fluorinated organic compound with the molecular formula C8H8F6O3. This compound is notable for its unique structure, which includes multiple trifluoromethyl groups and a hydroxyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl acetoacetate and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the enolate form of ethyl acetoacetate to trifluoroacetaldehyde, followed by an intramolecular aldol condensation to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as distillation or recrystallization to purify the final product.

    Safety Measures: Implementing stringent safety measures to handle the reactive and potentially hazardous fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation Products: Ketones or aldehydes

    Reduction Products: Alcohols or alkanes

    Substitution Products: Compounds with substituted trifluoromethyl groups

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its fluorinated groups which can enhance the metabolic stability and bioavailability of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate

Uniqueness

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is unique due to its combination of multiple trifluoromethyl groups and a hydroxyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylidene-3-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O3/c1-3-17-5(15)4(2)6(16,7(9,10)11)8(12,13)14/h16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHBUHIZSGSMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152251-75-7
Record name Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate
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